Receptor agonism: Some derivatives, like (-)-34 [ [] https://www.semanticscholar.org/paper/ed66b50d1618295cd0c8a4f5f8aeefcd2138b405 ], function as agonists for specific receptors. This involves binding to the receptor and mimicking the action of endogenous ligands, leading to downstream signaling events.
Enzyme inhibition: Other derivatives, such as those targeting monoacylglycerol lipase (MAGL) [ [] https://www.semanticscholar.org/paper/52b378782520b18b210c7f805d00ae2d4b76e93a ], act as enzyme inhibitors. These compounds bind to the active site of the enzyme and prevent substrate binding or catalysis, thereby inhibiting its activity.
Allosteric modulation: Certain derivatives can function as allosteric modulators of receptors. They bind to sites distinct from the orthosteric site and alter the receptor's conformation, affecting its affinity for ligands or signal transduction properties [ [] https://www.semanticscholar.org/paper/fd0d8d540514c3ede94b11e06475bd40038682b6 ].
4-Phenyl-4-(pyrrolidin-1-yl)piperidine derivatives have shown promise as selective dopamine D3 receptor agonists [ [] https://www.semanticscholar.org/paper/ed66b50d1618295cd0c8a4f5f8aeefcd2138b405 ]. These agonists show potential for treating Parkinson's disease due to their ability to alleviate motor deficits and potentially offer neuroprotection. For example, compound (-)-34 displays high affinity and selectivity for the D3 receptor, demonstrating potent rotational activity in animal models of Parkinson's disease.
Certain fluorinated derivatives of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine have been developed as potential positron-emission tomography (PET) imaging agents for MAGL [ [] https://www.semanticscholar.org/paper/52b378782520b18b210c7f805d00ae2d4b76e93a ]. These agents could allow for the visualization and quantification of MAGL levels in vivo, aiding in the development of MAGL inhibitors as therapeutic agents for conditions like pain and inflammation.
Several 4-Phenyl-4-(pyrrolidin-1-yl)piperidine derivatives have shown activity as histamine H3 antagonists [ [] https://www.semanticscholar.org/paper/0522993081478ac6d896ddbd6d93a26b97a91d36 ]. These antagonists are being investigated for their potential in treating cognitive disorders like Alzheimer's disease by enhancing the release of neurotransmitters involved in cognitive processes.
Research has identified 4-Phenyl-4-(pyrrolidin-1-yl)piperidine derivatives as potential αvβ6 integrin inhibitors for treating idiopathic pulmonary fibrosis [ [] https://www.semanticscholar.org/paper/196cd06d65177920eace5da6aa8cd9f45e3254d0 ]. These inhibitors exhibit high affinity and selectivity for αvβ6 integrin and demonstrate promising pharmacokinetic properties for inhaled administration.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4